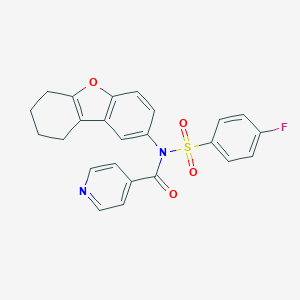
4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. This compound is also known as SU6656 and belongs to the class of small molecule inhibitors. It was first synthesized in 2000 by SUGEN Inc. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of SU6656 involves its binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition leads to the modulation of various cellular processes, such as cell proliferation, differentiation, and survival. SU6656 has been shown to be a potent inhibitor of Src family kinases, which are involved in various cellular processes, such as cell adhesion, migration, and invasion.
Biochemical and Physiological Effects
SU6656 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that SU6656 inhibits the proliferation of various cancer cell lines, such as breast, lung, and colon cancer. In vivo studies have shown that SU6656 inhibits tumor growth in various animal models of cancer. SU6656 has also been shown to modulate various physiological processes, such as angiogenesis, inflammation, and bone resorption.
Advantages and Limitations for Lab Experiments
The advantages of using SU6656 in lab experiments include its potency, specificity, and availability. SU6656 is a potent inhibitor of various protein kinases, including Src family kinases, and has been shown to be specific for these kinases. SU6656 is also commercially available and can be easily synthesized in the lab. The limitations of using SU6656 in lab experiments include its potential off-target effects and its limited solubility in aqueous solutions. SU6656 has been shown to inhibit other protein kinases, such as Abl and c-kit, at high concentrations, which may affect the interpretation of the results. SU6656 is also poorly soluble in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of SU6656 in scientific research. One potential application is in the development of new cancer therapies. SU6656 has been shown to inhibit the proliferation of various cancer cell lines and has potential therapeutic applications in various types of cancer. Another potential application is in the study of the role of protein kinases in various physiological processes, such as angiogenesis, inflammation, and bone resorption. SU6656 has been shown to modulate these processes and may provide insights into the underlying mechanisms. Finally, SU6656 may be used in the development of new small molecule inhibitors of protein kinases with improved potency and specificity.
Conclusion
4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. It is a potent inhibitor of various protein kinases, including Src family kinases, and has been shown to modulate various cellular processes, such as cell proliferation, differentiation, and survival. SU6656 has potential therapeutic applications in various diseases, such as cancer and inflammation, and may provide insights into the underlying mechanisms of these diseases.
Synthesis Methods
The synthesis of SU6656 involves several steps, starting with the reaction between 4-chlorobenzenesulfonyl chloride and 2,4-dimethylaniline to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with 1,4-naphthoquinone to form the final product, 4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall yield of this synthesis method is around 15%.
Scientific Research Applications
SU6656 has been widely used in scientific research as a small molecule inhibitor of various protein kinases, including Src, Fyn, Lyn, Yes, and Blk. These kinases play important roles in various cellular processes, such as cell proliferation, differentiation, and survival. By inhibiting these kinases, SU6656 has been shown to modulate these processes and has potential therapeutic applications in various diseases, such as cancer and inflammation.
properties
Molecular Formula |
C24H19ClN2O3S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(NZ)-4-chloro-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H19ClN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22- |
InChI Key |
CWADWRUSMKKXGP-QYQHSDTDSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)

![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B285010.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)



![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)